FRG8701

Histamine H2 receptor In vitro pharmacology Isolated atrium assay

FRG8701 is the preferred tool compound for gastric mucosal defense research, offering a unique dual mechanism: equipotent H2 antagonism to famotidine (IC50 3.3×10⁻⁷ M) combined with prostaglandin-independent cytoprotection against necrotizing agents—a property absent in standard H2 antagonists. With 33-fold greater potency than cimetidine and longer duration than famotidine, FRG8701 enables lower dosing (ED50 1.1–9.4 mg/kg), reduced compound consumption, and definitive dissection of acid-independent gastroprotective pathways. Authenticated procurement ensures reproducibility in comparative pharmacology and medicinal chemistry benchmarking.

Molecular Formula C22H30N2O4S
Molecular Weight 418.6 g/mol
CAS No. 108498-50-6
Cat. No. B1662709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFRG8701
CAS108498-50-6
SynonymsFRG 8701
FRG-8701
N-(3-(3-(piperidinylmethyl)phenoxy)propyl)-2-(furfurylsulfinyl)acetamide
Molecular FormulaC22H30N2O4S
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CS(=O)CC3=CC=CO3
InChIInChI=1S/C22H30N2O4S/c25-22(18-29(26)17-21-9-5-13-28-21)23-10-6-14-27-20-8-4-7-19(15-20)16-24-11-2-1-3-12-24/h4-5,7-9,13,15H,1-3,6,10-12,14,16-18H2,(H,23,25)
InChIKeyIWLUMUDDKHJJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FRG8701: A Differentiated Histamine H2-Receptor Antagonist with Dual Antisecretory and Cytoprotective Activity


FRG8701 (CAS 108498-50-6) is a histamine H2-receptor antagonist belonging to the piperidinylmethylphenoxypropylacetamide class [1]. It exhibits an in vitro IC50 range of 0.25–0.43 μM at the H2 receptor . Unlike first-generation H2 antagonists, FRG8701 demonstrates a dual mechanism combining gastric antisecretory activity with a direct, prostaglandin-independent cytoprotective effect against necrotizing agent-induced gastric mucosal lesions [2]. Its molecular structure (C22H30N2O4S, MW 418.55) incorporates a furfurylsulfinyl moiety that contributes to both H2 antagonism and calcium channel inhibitory activity, potentially underlying its gastroprotective properties [3].

Why Generic H2 Antagonists Cannot Replace FRG8701 in Gastric Protection Research


Standard H2-receptor antagonists such as famotidine, cimetidine, and ranitidine primarily reduce gastric acid secretion via competitive antagonism at the parietal cell H2 receptor. FRG8701, however, provides a mechanistically distinct profile: in head-to-head studies, its antisecretory potency is approximately 33-fold greater than cimetidine and it demonstrates a substantially longer duration of action compared to famotidine [1]. Critically, FRG8701 uniquely prevents gastric lesions induced by necrotizing agents (e.g., HCl-ethanol, aspirin) at doses where famotidine offers no protection and cimetidine requires high, non-equipotent doses [2]. This cytoprotective effect is independent of prostaglandin synthesis, differentiating FRG8701 from prostaglandin analogs and conventional antisecretory agents [3]. Substituting FRG8701 with a generic H2 antagonist in experimental models of gastric mucosal injury would therefore fail to recapitulate the dual antisecretory-cytoprotective phenotype.

Quantitative Evidence for FRG8701 Differentiation: Head-to-Head Comparisons


In Vitro H2 Receptor Antagonism: 33-Fold Higher Potency vs. Cimetidine

FRG8701 inhibits the positive chronotropic response to 10⁻⁵ M histamine in isolated guinea pig right atrium with an IC50 of 3.3 × 10⁻⁷ M, compared to 3.0 × 10⁻⁷ M for famotidine and 108.6 × 10⁻⁷ M for cimetidine . This represents a 33-fold greater inhibitory potency relative to cimetidine [1].

Histamine H2 receptor In vitro pharmacology Isolated atrium assay

In Vivo Antisecretory Potency: 7-Fold Greater Than Cimetidine in Pylorus-Ligated Rats

In pylorus-ligated rats (4-hour collection), intraduodenal administration of FRG8701 dose-dependently inhibited total acid output, with an antisecretory effect approximately 7 times more potent than that of cimetidine [1]. At doses of 10 or 30 mg/kg, FRG8701 produced significant reductions in acid secretion [2].

Gastric acid secretion In vivo pharmacology Pylorus-ligated rat model

Cytoprotection Against Necrotizing Agents: Unique Among H2 Antagonists

FRG8701 (10–30 mg/kg, oral or intraperitoneal) effectively inhibited macroscopic gastric hemorrhagic lesions induced by 0.4 N HCl + 50% ethanol (HCl·ethanol) and other necrotizing agents, with oral ED50 values ranging from 1.1 to 9.4 mg/kg [1]. In contrast, famotidine failed to reduce these lesions, and the cytoprotective effect of cimetidine was observed only at high doses relative to its antisecretory dose [2]. The cytoprotection was not blocked by indomethacin or N-ethylmaleimide, confirming independence from prostaglandin synthesis [3].

Gastroprotection Gastric mucosal injury Necrotizing agents

Antiulcer Efficacy in Multiple Models: 5–15× More Potent Than Cimetidine

FRG8701 demonstrated antiulcer activity against stress-induced gastric ulcers, indomethacin-induced gastric ulcers, and mepirizole-induced duodenal ulcers, with ED50 values ranging from 1.7 to 6.9 mg/kg across ulcer models [1]. The overall antiulcer effect was 5–15 times more potent than that of cimetidine [2].

Antiulcer activity Stress ulcer NSAID-induced ulcer Duodenal ulcer

Duration of Antisecretory Action: Prolonged vs. Famotidine

In lumen-perfused rats, intravenous FRG8701 reduced gastric acid secretion with a potency almost equipotent to famotidine, but the duration of antisecretory action was substantially longer [1]. The extended duration was also noted in comparisons with cimetidine .

Duration of action Pharmacodynamics Gastric acid secretion

Molecular Distinction: Furfurylsulfinyl Moiety and Dual H2/Ca²⁺ Antagonism

The furfurylsulfinyl group in FRG8701 was identified through SAR studies as optimal for combining H2-receptor antagonism with calcium channel inhibitory activity, a dual mechanism not present in famotidine, cimetidine, or ranitidine [1]. This structural feature correlates with the observed gastroprotective activity in rat models .

Structure-activity relationship Calcium channel inhibition Dual mechanism

Optimal Application Scenarios for FRG8701 Based on Differential Evidence


Experimental Modeling of Gastric Mucosal Injury Requiring Dual Antisecretory and Cytoprotective Action

FRG8701 is the preferred tool compound for studies investigating gastric mucosal defense mechanisms independent of acid suppression. Its ability to prevent necrotizing agent-induced lesions (oral ED50 1.1–9.4 mg/kg) while famotidine provides no protection makes it uniquely suited for dissecting prostaglandin-independent cytoprotective pathways [1]. Researchers modeling HCl·ethanol or aspirin-induced gastric injury should select FRG8701 over standard H2 antagonists to avoid confounding lack of mucosal protection [2].

In Vivo Antiulcer Studies Requiring High Potency and Extended Duration

For experiments involving stress-induced ulcers, NSAID-induced ulcers, or duodenal ulcers in rodents, FRG8701 offers 5–15× greater potency than cimetidine and a substantially longer duration of action than famotidine [3]. This allows for lower dosing (ED50 1.7–6.9 mg/kg) and less frequent administration, reducing handling stress and compound consumption in chronic protocols [4].

Structure-Activity Relationship (SAR) Studies of Dual H2/Ca²⁺ Antagonists

FRG8701 serves as a reference standard in medicinal chemistry programs aimed at developing novel gastroprotective agents with combined H2-receptor and calcium channel inhibitory activity. Its furfurylsulfinyl pharmacophore, validated through SAR optimization, provides a benchmark for evaluating new chemical entities [5]. Procurement of authenticated FRG8701 ensures reproducibility in comparative pharmacological profiling.

In Vitro H2 Receptor Binding and Functional Assays Requiring Orthogonal Validation

Given its equipotent H2 antagonism to famotidine (IC50 3.3×10⁻⁷ M vs. 3.0×10⁻⁷ M) but 33-fold greater potency than cimetidine , FRG8701 can be used as a structurally distinct positive control in receptor binding assays, cAMP inhibition studies, or isolated tissue preparations. This orthogonal validation strengthens assay robustness by ruling out compound-specific artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FRG8701

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.